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SSA protein SS-56 (55-64)

Cat. No.: B1575483
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Description

Discovery and Initial Characterization of the Parent Protein, SS-56 (TRIM68)

The parent protein from which the SS-56 (55-64) peptide is derived is known as Tripartite Motif Containing 68, or TRIM68. ontosight.aimapmygenome.in It is also referred to as SS-56. mapmygenome.ingenecards.orgproteinatlas.org TRIM68 belongs to the large TRIM family of proteins, which are characterized by a specific structure containing a RING finger domain, one or more B-box domains, and a coiled-coil region. ontosight.aigenecards.org

Initially, TRIM68 was identified as a novel cellular target of autoantibodies in patients with Sjögren's syndrome and systemic lupus erythematosus. wikipedia.orgbiosave.com Functionally, TRIM68 acts as an E3 ubiquitin ligase, a type of enzyme that plays a crucial role in the process of ubiquitination. ontosight.aiuniprot.org This process involves attaching a small protein called ubiquitin to other proteins, which can signal for their degradation or alter their function. ontosight.ai This regulatory role places TRIM68 in a position to influence various cellular processes. ontosight.ai Research has also indicated that TRIM68 expression is normally restricted in tissues, with notable expression in the prostate. mapmygenome.inbiosave.com

Table 2: Key Properties of TRIM68 (SS-56)

PropertyDescription
Gene Name TRIM68 genecards.org
Protein Family Tripartite Motif (TRIM) family ontosight.aigenecards.org
Known Function E3 ubiquitin ligase ontosight.aiuniprot.org
Associated Diseases Sjögren's syndrome, Systemic Lupus Erythematosus genecards.orgresearchgate.net
Alternative Names SS-56, RNF137, GC109 mapmygenome.ingenecards.org

Identification and Academic Significance of the SSA Protein SS-56 (55-64) Peptide (YTCPLCRAPV) as a T-Cell Epitope

The specific peptide sequence YTCPLCRAPV, corresponding to amino acids 55-64 of the SS-56 (TRIM68) protein, has been identified as a T-cell epitope. researchgate.net A T-cell epitope is a short fragment of a protein that can be recognized by T-cell receptors, a key component of the adaptive immune system. nih.govuni-muenchen.de The identification of SS-56 (55-64) as a T-cell epitope is academically significant because it provides a direct link between the TRIM68 protein and the cellular immune response in autoimmune diseases.

Research has shown that T-cells specific for the SS-56 (55-64) peptide can be found in patients with Sjögren's syndrome and SLE. researchgate.net These T-cells are capable of recognizing and killing cells that present this peptide on their surface. researchgate.net This finding underscores the important role of CD8+ T-cells, also known as cytotoxic T-lymphocytes, in the pathology of these autoimmune disorders. researchgate.net

Furthermore, studies have revealed a fascinating cross-reactivity. T-cells that recognize the SS-56 (55-64) epitope have been shown to also recognize a peptide from a melanoma-associated antigen called ML-IAP. researchgate.net This molecular mimicry, where a T-cell receptor recognizes multiple, sometimes unrelated, peptides, highlights a potential link between autoimmunity and anti-cancer immune responses. researchgate.netmdpi.com The study of such specific T-cell epitopes is crucial for understanding the mechanisms of autoimmune diseases and for the potential development of targeted therapies. nih.govnih.gov

Properties

sequence

YTCPLCRAPV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

SSA protein SS-56 (55-64)

Origin of Product

United States

Molecular and Structural Basis of the Ssa Protein Ss 56 55 64 Peptide

Primary Amino Acid Sequence and Specific Derivation from TRIM68

The SS-56 (55-64) peptide is a decapeptide, meaning it is composed of ten amino acids. Its primary sequence has been identified as Tyrosine-Threonine-Cysteine-Proline-Leucine-Cysteine-Arginine-Alanine-Proline-Valine. nih.gov

This peptide is not a standalone molecule in nature but is a small fragment derived from a much larger protein. Specifically, it corresponds to the amino acid residues at positions 55 through 64 of the E3 ubiquitin-protein ligase TRIM68. niph.go.jpresearchgate.net The TRIM68 protein, also known as Tripartite motif-containing protein 68, is the full-length protein referred to as SSA protein SS-56. niph.go.jpwikipedia.org In humans, the TRIM68 protein consists of 485 amino acids. niph.go.jpresearchgate.net The designation "SS-56 (55-64)" precisely pinpoints its origin within this parent protein.

AttributeDescription
Peptide Name SSA protein SS-56 (55-64)
Parent Protein E3 ubiquitin-protein ligase TRIM68
Amino Acid Sequence YTCPLCRAPV
Sequence Length 10 amino acids
Derivation Residues 55-64 of human TRIM68

Predicted Conformation and Conformational Flexibility Relevant to Epitope Function

The SS-56 (55-64) peptide functions as a linear T-cell epitope, which means its primary sequence is the principal determinant for recognition by immune cells. nih.gov It is specifically recognized by T-cells in the context of the HLA-A*02:01 molecule, a human leukocyte antigen that presents peptide fragments to the immune system. nih.gov

The conformation, or three-dimensional shape, of the peptide is critical for its binding to the MHC molecule and subsequent recognition by a T-cell receptor. The sequence of SS-56 (55-64) contains several residues that significantly influence its structure and flexibility:

Cysteine (C): The two cysteine residues at positions 57 and 61 have the potential to form an intramolecular disulfide bond. Such a bond would cyclize a portion of the peptide, creating a more rigid, constrained conformation. This structural constraint can be crucial for high-affinity binding to its target receptor.

Flexibility: While some residues impart rigidity, other parts of the peptide may retain flexibility. This dynamic nature can be essential for the "induced fit" model of binding, where the peptide adopts its final, stable conformation only upon interacting with the MHC binding groove. The termini of peptides, in particular, can be highly dynamic.

The balance between rigid structural elements and flexible regions is a key determinant of the peptide's function as an epitope.

Identification of Critical Residues and Structural Motifs within the Peptide Essential for its Biological Activity

The biological activity of SS-56 (55-64) is its capacity to be recognized as an autoantigen by cytotoxic T lymphocytes, contributing to the pathology of autoimmune diseases. Several residues and motifs within its sequence are critical for this function.

Anchor Residues: For binding to HLA-A02:01, peptides typically require specific "anchor" residues at certain positions that fit into corresponding pockets of the HLA molecule. Leucine (L) at position 59 and Valine (V) at position 64 are hydrophobic residues that commonly serve as primary anchors for HLA-A02:01.

T-Cell Receptor (TCR) Contact Points: Other residues, particularly those pointing away from the HLA molecule, are available to interact with the T-cell receptor. The charged Arginine (R) at position 61 and the large aromatic Tyrosine (Y) at position 55 are strong candidates for being primary contact points that determine the specificity of the T-cell response.

Structural Motifs:

Cys-Pro-Leu-Cys Motif: This central part of the peptide, potentially constrained by a disulfide bridge between the two cysteines, likely forms a stable structural feature essential for recognition.

Proline-Rich Nature: The presence of two prolines contributes to a proline-rich character, a feature often found in protein-protein interaction sites.

The combination of HLA-anchor residues and exposed TCR-contact residues forms the basis of its immunogenicity.

Table of Potential Residue Functions:

Position Residue Name Potential Role
55 Y Tyrosine TCR contact, potential for phosphorylation
56 T Threonine TCR contact
57 C Cysteine Potential disulfide bond formation, structural stability
58 P Proline Induces turn, structural rigidity
59 L Leucine Primary HLA-A02:01 anchor residue
60 C Cysteine Potential disulfide bond formation, structural stability
61 R Arginine TCR contact (charged)
62 A Alanine Spacer/secondary TCR contact
63 P Proline Induces turn, structural rigidity

Comparative Analysis with Homologous Peptide Sequences in Related Autoantigens

The phenomenon of molecular mimicry, where a foreign peptide mimics a self-peptide and triggers an autoimmune response, is a key concept in autoimmunity. The SS-56 (55-64) peptide provides a compelling example through its cross-reactivity with a peptide from a completely different protein.

Research has shown that cytotoxic T-cells specific for SS-56 (55-64) can cross-react with a peptide derived from the Melanoma Inhibitor of Apoptosis Protein (ML-IAP) . This link between autoimmunity and anti-cancer immunity is of considerable interest. The specific ML-IAP peptide is located at positions 280-289 of the protein. researchgate.net

A direct comparison of the primary sequences reveals a high degree of homology:

PositionSS-56 (55-64)ML-IAP (280-289)Homology
1Y Q Different (Tyr vs. Gln)
2T L Different (Thr vs. Leu)
3C C Identical
4P P Identical
5L I Similar (Leu vs. Ile)
6C C Identical
7R R Identical
8A A Identical
9P P Identical
10V V Identical

The sequence alignment demonstrates a remarkable similarity, with seven of the ten amino acids being identical or highly similar (Leucine/Isoleucine). The entire C-terminal half of the peptide (-CRAPV) is identical. This high degree of sequence homology strongly supports the structural basis for the observed T-cell cross-reactivity. The immune system, having potentially mounted a response against the ML-IAP peptide (in the context of cancer surveillance) or the SS-56 peptide, may then mistakenly target the other due to this molecular mimicry.

This type of homology is a recurring theme in autoimmune diseases. For instance, proline-rich epitopes in the SmB'/B autoantigen are known to be similar to sequences in the Epstein-Barr virus nuclear antigen-1 (EBNA-1), suggesting a viral trigger for some forms of autoimmunity. The cross-reactivity between SS-56 and ML-IAP highlights a non-viral example of molecular mimicry that links the fields of autoimmunity and oncology.

Immunological Recognition and Mechanisms of the Ssa Protein Ss 56 55 64 Peptide

Peptide Binding to Major Histocompatibility Complex (MHC) Molecules

The presentation of peptide fragments to T-cells is a cornerstone of adaptive immunity, and the binding of these peptides to MHC molecules is a highly specific and regulated process.

Allele-Specific Binding and Presentation (e.g., HLA-A*02:01)

The SS-56 (55-64) peptide is known to be presented by the human leukocyte antigen (HLA) class I molecule HLA-A02:01. google.commit.edu This allele is one of the most common in diverse human populations. The presentation of the YTCPLCRAPV peptide by HLA-A02:01 has been identified in the context of autoimmune diseases and is also relevant in cancer immunology. google.comresearchgate.net The specificity of this interaction is fundamental to the peptide's role as a T-cell epitope, as T-cells will only recognize the peptide when it is cradled within the groove of this particular MHC allele. This allele-specific presentation has been leveraged in various research settings, including the development of chimeric antigen ligand (CAL) constructs for potential therapeutic applications. mit.edujustia.com

Determinants of Peptide-MHC Affinity and Stability

The affinity and stability of the peptide-MHC (pMHC) complex are crucial for determining the immunogenicity of a peptide. While specific biophysical binding data such as the dissociation constant (Kd) for the SS-56 (55-64) and HLA-A*02:01 interaction is not widely published in public literature, the consistent identification of this peptide in immunopeptidome analyses of melanoma cells by mass spectrometry suggests a stable interaction. researchgate.net

The amino acid sequence of the peptide itself plays a critical role in its binding to the MHC molecule. Peptides that bind to HLA-A*02:01 typically have anchor residues at specific positions that fit into corresponding pockets within the MHC binding groove. The stability of this complex is a key factor, as a longer half-life on the cell surface increases the probability of it being recognized by a specific T-cell.

T-Cell Receptor (TCR) Engagement and Specificity for the Peptide-MHC Complex

The interaction between the pMHC complex and a specific TCR is the defining moment of T-cell recognition, leading to the initiation of a targeted immune response.

Characterization of T-Cell Subsets Recognizing the Epitope

The SS-56 (55-64) peptide presented by HLA-A*02:01 is recognized by CD8+ T-cells, also known as cytotoxic T-lymphocytes (CTLs). google.com These T-cells are critical for eliminating infected or malignant cells. Research has shown that SS-56-specific T-cells can be found in the circulation and among the infiltrating cells in skin lesions of patients with systemic lupus erythematosus (SLE). google.com

Interestingly, a study demonstrated that ML-IAP-specific cytotoxic T-cells isolated from melanoma patients can cross-react with the SS-56 (55-64) epitope. google.com This highlights a molecular mimicry scenario where the immune response against a tumor antigen may also recognize a self-antigen, providing a link between anti-cancer immunity and autoimmunity. google.com The presence of these T-cells in both cancer and autoimmune contexts underscores the peptide's significance.

Recognizing T-Cell Subset Associated Disease/Context Location of T-Cells
CD8+ Cytotoxic T-LymphocytesSystemic Lupus Erythematosus (SLE)Circulation, Skin Lesions
CD8+ Cytotoxic T-LymphocytesSjögren's Syndrome (SS)Implied in Autoimmunity
CD8+ Cytotoxic T-LymphocytesMelanoma (via cross-reactivity)Isolated from patients

This table summarizes the characterized T-cell subsets that recognize the SS-56 (55-64) peptide.

Functional Consequences of TCR Ligation (e.g., T-cell Activation, Cytokine Production)

The engagement of the TCR with the SS-56 (55-64)-HLA-A*02:01 complex triggers the activation of the T-cell, leading to distinct functional outcomes. Studies have demonstrated that SS-56-specific T-cells are not merely present but are functionally competent. google.com

Upon recognition of the peptide, these T-cells are capable of lysing target cells that present the epitope on their surface. google.com This cytotoxic function was confirmed in chromium-51 (B80572) release assays, a standard method for measuring cell-mediated cytotoxicity. google.com Furthermore, T-cell activation leads to the production of cytokines, with interferon-gamma (IFN-γ) being a key cytokine identified in response to the SS-56 (55-64) peptide in ELISPOT assays. google.com IFN-γ is a pro-inflammatory cytokine that plays a crucial role in the anti-viral and anti-tumor immune response.

Functional Assay Outcome Significance
51Cr-release assayLysis of target cells presenting the peptideDemonstrates cytotoxic capability of SS-56-specific T-cells
IFN-γ ELISPOT assayProduction of Interferon-gamma (IFN-γ)Confirms T-cell activation and a pro-inflammatory response

This table outlines the observed functional consequences of T-cell receptor ligation with the SS-56 (55-64)-MHC complex.

Cellular Processes of Antigen Processing and Presentation Leading to Peptide Exposure

For the SS-56 (55-64) peptide to be presented on the cell surface, its source protein, TRIM68, must undergo a series of intracellular processing steps. As an endogenous protein, TRIM68 is subject to the MHC class I processing pathway. This typically involves the degradation of the protein by the proteasome, a large multi-catalytic protease complex in the cytoplasm. The resulting peptide fragments are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

Inside the ER, peptides of the appropriate length and sequence, such as SS-56 (55-64), are loaded onto newly synthesized HLA-A*02:01 molecules. This loading is often facilitated by a complex of chaperone proteins. Once the pMHC complex is stably formed, it is transported to the cell surface for presentation to CD8+ T-cells. The identification of the YTCPLCRAPV peptide in mass spectrometry-based immunopeptidome analyses of melanoma cells provides direct evidence that this processing and presentation pathway is operational for this specific epitope in a cellular context. researchgate.net

Role in Immune Response Elicitation in Autoimmune Contexts

The peptide SS-56 (55-64) acts as an autoantigen, a self-molecule that is recognized by the immune system, leading to the activation of immune cells and the subsequent inflammatory cascade. researchgate.net This recognition process is a critical initiating step in the pathogenesis of several autoimmune diseases.

T-Cell Recognition and Activation:

A primary mechanism through which SS-56 (55-64) elicits an immune response is via its recognition by T cells, a type of white blood cell central to adaptive immunity. researchgate.net Research has demonstrated that SS-56 (55-64) is an auto-antigen for T cells in both Sjögren's syndrome and SLE. researchgate.net Specifically, cytotoxic T lymphocytes (CTLs), a subset of T cells responsible for killing target cells, have been shown to recognize this peptide. researchgate.net

Studies have successfully identified SS-56-specific T cells in the circulation and within the inflamed tissues of patients with these conditions, such as the skin lesions of SLE patients. researchgate.net These T cells are not passive bystanders; they are functionally active and capable of lysing target cells that present the SS-56 (55-64) peptide on their surface. researchgate.net This cytotoxic activity contributes directly to the tissue damage seen in autoimmune diseases.

The activation of these T cells is often measured using techniques like the enzyme-linked immunosorbent spot (ELISPOT) assay, which can quantify the frequency of antigen-specific, cytokine-producing cells. For instance, experiments have shown that T cells from patients with primary Sjögren's syndrome (pSS) produce interferon-gamma (IFN-γ), a pro-inflammatory cytokine, in response to the SS-56 (55-64) peptide. researchgate.net

Table 1: T-Cell Responses to SS-56 (55-64) in Autoimmune Diseases

Disease T-Cell Type Key Finding Research Method
Sjögren's Syndrome (SS) CD8+ T cells Cross-reactivity with ML-IAP epitope. researchgate.net ELISPOT, Cr-release assays researchgate.net
Systemic Lupus Erythematosus (SLE) T cells Presence in circulation and skin lesions. researchgate.net Immunohistochemistry
Primary Sjögren's Syndrome (pSS) CTLs Lysis of target cells presenting the peptide. researchgate.net ELISPOT researchgate.net

B-Cell Recognition and Antibody Production:

In addition to T-cell responses, the SS-56 (55-64) peptide is also a target for B-cells, another crucial component of the adaptive immune system responsible for producing antibodies. The SSA protein, from which the SS-56 (55-64) peptide is derived, is a well-described target of autoantibody responses in Sjögren's syndrome and SLE. researchgate.net The presence of anti-SSA antibodies is, in fact, one of the diagnostic criteria for Sjögren's syndrome. nih.gov

While research on the direct binding of antibodies specifically to the SS-56 (55-64) fragment is ongoing, the broader response to the SSA protein implicates this peptide as a potential B-cell epitope. An epitope is the specific part of an antigen that is recognized by the immune system. The process of "epitope spreading," where the immune response diversifies from an initial epitope to other epitopes on the same or different proteins, is a common feature of autoimmune diseases. frontiersin.org It is plausible that an initial response to the SS-56 (55-64) peptide could lead to a broader autoantibody response against the entire SSA protein complex.

Cross-Reactivity and Molecular Mimicry:

An intriguing aspect of the immune response to SS-56 (55-64) is the phenomenon of cross-reactivity. Research has revealed that T cells specific for a tumor-associated antigen, the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), can also recognize and react with the SS-56 (55-64) peptide. researchgate.net This suggests a molecular mimicry scenario, where the immune system, in its attempt to fight cancer cells, may inadvertently target self-tissues that express a similar peptide sequence. This link between anti-tumor immunity and autoimmunity highlights the delicate balance the immune system must maintain. researchgate.net

Table 2: Research Findings on SS-56 (55-64) Immune Recognition

Finding Implication in Autoimmunity
SS-56-specific T cells are present in circulation and inflamed tissues of SS and SLE patients. researchgate.net Demonstrates the direct involvement of these cells in the disease process.
SS-56-specific CTLs can lyse target cells. researchgate.net Contributes to the tissue damage characteristic of these autoimmune diseases.
Cross-reactivity between SS-56 (55-64) and a tumor antigen (ML-IAP). researchgate.net Suggests a potential mechanism for the initiation of autoimmunity through molecular mimicry.
SSA protein is a major target of autoantibodies in SS and SLE. researchgate.netnih.gov Implicates the SS-56 (55-64) peptide as a potential B-cell epitope.

Biological Context: Functions and Interactions of the Parent Ss 56 Trim68 Protein Relevant to Epitope Presentation

TRIM68 as an E3 Ubiquitin Ligase: Mechanism and Identified Substrates

TRIM68 is a member of the Tripartite Motif (TRIM) family of proteins, which are characterized by a conserved N-terminal architecture consisting of a "really interesting new gene" (RING) finger domain, one or two B-box motifs, and a coiled-coil region. udel.edugenecards.org The majority of TRIM proteins, including TRIM68, function as E3 ubiquitin ligases, which are critical enzymes in the ubiquitination pathway. udel.eduresearchgate.net

The E3 ligase activity of TRIM68 is conferred by its RING finger domain. genecards.org This domain acts as a docking site for ubiquitin-conjugating enzymes (E2), which are charged with ubiquitin (a small regulatory protein). activedriverdb.org TRIM68 then facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on a target substrate protein. researchgate.netuniprot.org This process can lead to the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination).

The specificity of the ubiquitination process is determined by the E3 ligase, which selectively binds to its substrates. Research, including proteomic analyses, has identified several proteins that are targeted by TRIM68 for ubiquitination. nih.gov Additionally, TRIM68 is known to mediate its own ubiquitination, a process known as auto-ubiquitination. genecards.orguniprot.org

Table 1: Identified Substrates of TRIM68 E3 Ubiquitin Ligase Activity This interactive table summarizes the proteins known to be targeted by TRIM68.

Substrate Function of Substrate Consequence of Ubiquitination
Androgen Receptor (AR) A nuclear receptor and transcription factor crucial for prostate development and cancer. nih.gov Coactivation of AR's transcriptional activity. nih.gov
TRK-fused gene (TFG) A protein involved in regulating NF-κB activation and Type I interferon production. nih.govnih.gov Targeted for lysosomal degradation, leading to negative regulation of IFN-β production. nih.gov
TRIM68 (self) E3 Ubiquitin Ligase. Auto-ubiquitination, a common regulatory mechanism for E3 ligases. genecards.org

Impact of Ubiquitination on Protein Turnover and Antigenic Peptide Generation

Ubiquitination is a versatile post-translational modification that can dictate a protein's fate. The type of ubiquitin chain attached to a substrate determines the outcome. Most notably, polyubiquitination via lysine 48 (K48)-linked chains is a canonical signal for targeting the substrate protein to the 26S proteasome for degradation. researchgate.net The proteasome is a large protein complex that breaks down ubiquitinated proteins into smaller peptides.

This degradation process is a fundamental step in the generation of antigenic peptides. The peptides produced by the proteasome can be transported into the endoplasmic reticulum, where they may be loaded onto Major Histocompatibility Complex (MHC) Class I molecules. These MHC-peptide complexes are then transported to the cell surface for presentation to CD8+ T cells, a key event in initiating an adaptive immune response. The involvement of TRIM family proteins in regulating immune signaling pathways is well-established, and their function as E3 ligases directly links them to the machinery of antigen presentation. activedriverdb.orguniprot.org For instance, dendritic cells, which are professional antigen-presenting cells, are known to involve ubiquitination in their function. uniprot.org By ubiquitinating specific cellular proteins, TRIM68 can influence which peptides, including its own fragments, become available for immune surveillance.

Cellular Localization and Dynamics of TRIM68

The subcellular location of TRIM68 is crucial for its function, as it must be in the same compartment as its substrates and interaction partners. Studies have consistently shown that TRIM68 resides in both the cytoplasm and the nucleus. genecards.orguniprot.orguniprot.org Within the cytoplasm, it is often found concentrated in the perinuclear region. genecards.orguniprot.org Its presence in the nucleus is also well-documented, where it has been observed to colocalize with one of its key substrates, the Androgen Receptor (AR). genecards.orguniprot.org This dual localization allows TRIM68 to access a wide range of potential targets and participate in distinct cellular processes occurring in both the cytoplasm and the nucleus.

Post-Translational Modifications (PTMs) of TRIM68 and their Influence on Protein Structure, Function, and Epitope Accessibility

Like most proteins involved in signaling, TRIM68 is itself subject to post-translational modifications (PTMs). These modifications are covalent additions of functional groups that can alter the protein's structure, stability, localization, and enzymatic activity. proteomicsdb.org PTMs can influence how TRIM68 interacts with its substrates and other proteins, and can also affect its own processing and degradation, thereby influencing the availability of its epitopes.

Specific PTMs and their Sites on TRIM68

The most well-documented PTM of TRIM68 is ubiquitination, including auto-ubiquitination. genecards.org Large-scale proteomic studies have identified several specific lysine residues on the human TRIM68 protein that are sites of ubiquitin attachment. Phosphorylation is another key PTM that is thought to regulate TRIM68, with some evidence suggesting it can activate its E3 ligase function. proteomicsdb.org While acetylation is known to regulate other TRIM family members, specific acetylation sites on TRIM68 are not yet extensively documented in major databases. nih.gov

Table 2: Documented Post-Translational Modification Sites on Human TRIM68 This interactive table details the specific amino acid residues on TRIM68 that are known to be modified.

Modification Type Amino Acid Residue and Position Source
Ubiquitination Lysine (K) 94 UniProt uniprot.org
Ubiquitination Lysine (K) 161 UniProt uniprot.org
Ubiquitination Lysine (K) 181 UniProt uniprot.org
Ubiquitination Lysine (K) 190 UniProt uniprot.org
Ubiquitination Lysine (K) 271 UniProt uniprot.org
Ubiquitination Lysine (K) 286 UniProt uniprot.org
Ubiquitination Lysine (K) 299 UniProt uniprot.org
Ubiquitination Lysine (K) 333 UniProt uniprot.org
Phosphorylation Not specified in literature Implied regulatory role proteomicsdb.org
Acetylation Not specified in literature -

Functional Consequences of TRIM68 PTMs on its Role in Cellular Pathways

Post-translational modifications are critical for regulating the activity of TRIM68. Auto-ubiquitination can serve as a mechanism for self-regulation, potentially affecting the protein's stability or its ability to form larger complexes. The activation of TRIM68's E3 ligase activity may be dependent on PTMs such as phosphorylation, which would place it under the control of upstream signaling kinases. proteomicsdb.org These modifications can create or block docking sites for other proteins, thereby dynamically modulating TRIM68's role in cellular pathways. For example, a specific PTM could enhance its binding to the Androgen Receptor, thereby amplifying its effect on prostate cancer cell signaling. nih.gov Conversely, modifications could alter its conformation in a way that makes it more or less susceptible to proteolytic cleavage, which in turn would affect the generation of epitopes like SS-56 (55-64).

Protein-Protein Interactions of TRIM68 within Cellular Networks

TRIM68 functions within a complex network of protein-protein interactions that are essential for its biological roles. As an E3 ligase, its primary interactions are with its substrates. However, it also engages with other proteins that act as co-regulators or adaptors. For instance, in its role as a coactivator for the Androgen Receptor, TRIM68 has been found to functionally interact with the histone acetyltransferases TIP60 and p300, creating a synergistic effect on AR-mediated gene transcription. nih.gov Proteomic studies have further expanded the known interactome of TRIM68, identifying TFG as a key interaction partner in the regulation of innate immune signaling. nih.gov Databases like The Human Protein Atlas and BioGRID suggest that TRIM68 interacts with a large number of proteins, indicating its involvement in diverse cellular functions. uniprot.orguniprot.org

Table 3: Selected Protein-Protein Interactions of TRIM68 This interactive table lists key proteins that have been shown to interact with TRIM68.

Interacting Protein Function of Interactor Context of Interaction
Androgen Receptor (AR) Transcription factor. nih.gov Substrate; TRIM68 acts as a coactivator. nih.govscbt.com
TRK-fused gene (TFG) Regulator of NF-κB and IFN signaling. nih.gov Substrate; TRIM68 targets TFG for degradation. nih.gov
TIP60 (KAT5) Histone acetyltransferase. nih.gov Functional interaction; synergistic coactivation of AR. nih.gov
p300 (EP300) Histone acetyltransferase and transcriptional coactivator. nih.gov Functional interaction; synergistic coactivation of AR. nih.gov

Interaction with other Components of the Ro/SSA Complex (e.g., SSA-52)

The relationship between TRIM68 (SS-56) and the Ro/SSA complex is primarily defined by its significant structural and functional homology with a core component of this complex, the 52-kDa Ro protein (Ro52), also known as TRIM21. nih.govnih.gov While the classical Ro/SSA ribonucleoprotein (RNP) particle consists of the Ro60 protein and hY RNAs, TRIM21 (Ro52) is a major autoantigen frequently targeted alongside Ro60 in autoimmune conditions. bmj.comroutsias-lab.gr

TRIM68 is not considered a core component of the canonical Ro/SSA RNP particle. Instead, its link to the complex is established through its identity as a paralog and close homologue of TRIM21 (Ro52). genecards.orggenecards.org The genes for both TRIM68 and TRIM21 are located adjacent to each other on chromosome 11 in humans, likely arising from a gene duplication event. nih.govnih.gov This shared ancestry is reflected in their structural similarities; both are members of the TRIM family, characterized by a RING finger domain, a B-box domain, and a coiled-coil region, which are involved in their E3 ubiquitin ligase activity and protein-protein interactions. nih.govnih.gov

Research indicates that TRIM68 and TRIM21 share a total of 43.16% sequence identity and a sequence similarity score of 98% based on T-Coffee alignment, underscoring their close relationship. nih.gov Both proteins function as E3 ubiquitin ligases that play critical, and sometimes opposing, roles in regulating the innate immune system, particularly in the type I interferon (IFN) signaling pathway. nih.gov For instance, both have been identified as regulators of IFN production. nih.gov

The primary context in which TRIM68 and TRIM21 are discussed together is their status as prominent autoantigens in SS and SLE. nih.govnih.gov Patients with these conditions often develop autoantibodies against both proteins. nih.gov While there is no definitive evidence of a stable, direct protein-protein interaction forming a TRIM68-TRIM21 complex under normal physiological conditions, their functional and structural similarities, coupled with their roles as co-occurring autoantigens, establish a strong biological association. This relationship is relevant to epitope presentation, as the inflammatory environment in autoimmune diseases may lead to the simultaneous release and processing of both homologous proteins, presenting similar or cross-reactive epitopes to the immune system.

Table 1: Comparison of TRIM68 (SS-56) and TRIM21 (SSA-52)

Feature TRIM68 (SS-56) TRIM21 (SSA-52/Ro52) Reference(s)
Alternate Names SS-56, RNF137 Ro52, SSA1, RNF81 genecards.orggenecards.org
Protein Family Tripartite Motif (TRIM) Tripartite Motif (TRIM) nih.govgenecards.org
Function E3 Ubiquitin Ligase E3 Ubiquitin Ligase genecards.orggenecards.org
Chromosomal Location Chromosome 11p15.4 Chromosome 11p15.4 genecards.orgnih.gov
Key Domains RING, B-box, Coiled-Coil, SPRY/B30.2 RING, B-box, Coiled-Coil, SPRY/B30.2 nih.govnih.gov
Role in Immunity Negative regulator of type I interferon production. Modulates type I interferon and inflammatory pathways. nih.govnih.gov
Autoantigenicity Autoantigen in Sjögren's Syndrome and SLE. Major autoantigen in Sjögren's Syndrome, SLE, and other autoimmune diseases. nih.govnih.govnih.gov
Paralog Status Paralog of TRIM21. Paralog of TRIM68. genecards.orggenecards.org

Methodological Approaches for Studying the Ssa Protein Ss 56 55 64 Peptide and Trim68

Recombinant Protein Expression and Purification Techniques for SS-56 (TRIM68).emory.edunih.govuniprot.org

The production of recombinant TRIM68 is fundamental for a variety of in vitro and in vivo studies. This process typically involves cloning the gene encoding TRIM68 into an expression vector, which is then introduced into a suitable host organism to produce the protein in large quantities. synbio-tech.com

Host Systems and Expression:

Commonly used expression systems include bacteria (like E. coli), yeast, insect cells (using baculovirus), and mammalian cells. synbio-tech.comspringernature.com The choice of the host system depends on factors such as the requirement for post-translational modifications and the desired yield. For instance, mammalian cell lines like HEK293T are often used to ensure proper folding and modification of human proteins. origene.com

Purification Strategies:

Once expressed, the recombinant TRIM68 protein needs to be purified from the host cell lysate. A widely used method is affinity chromatography , which utilizes a specific interaction between the protein and a ligand bound to a chromatography resin. synbio-tech.comunc.edu To facilitate this, recombinant proteins are often engineered with affinity tags. unc.edu

Affinity Tag Binding Partner Elution Method
Polyhistidine (His-tag)Nickel (Ni-NTA) or Cobalt resinImidazole gradient or pH shift
Glutathione S-transferase (GST)Glutathione resinReduced glutathione
Maltose-binding protein (MBP)Amylose resinMaltose
Strep-tag™ IIStrep-Tactin® resinDesthiobiotin
DDK (FLAG) tagAnti-DDK antibody-coupled resinCompetition with DDK peptide or low pH

This table provides examples of common affinity tags used in recombinant protein purification and their corresponding elution methods.

Following the initial affinity purification step, further purification might be necessary to achieve high purity. Techniques like ion-exchange chromatography and size-exclusion chromatography are often employed to remove remaining contaminants. youtube.com The purity of the final protein product is typically assessed by SDS-PAGE and Coomassie blue staining. origene.com

Solid-Phase Peptide Synthesis and Peptide Modification Techniques for SSA Protein SS-56 (55-64).creative-diagnostics.com

The synthesis of specific peptide fragments like SSA protein SS-56 (55-64) is crucial for epitope mapping and studying T-cell responses. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this purpose. bachem.com

The SPPS Process:

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The process consists of repeated cycles of:

Deprotection: Removal of the temporary Nα-protecting group (commonly Fmoc or Boc) from the last amino acid added to the chain. peptide.com

Washing: Rinsing the resin to remove excess reagents and byproducts. bachem.com

Coupling: Adding the next protected amino acid, which forms a peptide bond with the deprotected N-terminus of the growing chain. bachem.com

Washing: Another washing step to remove unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and any side-chain protecting groups are removed. bachem.compeptide.com The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). aai.org

Peptide Modifications:

In the context of autoimmunity, post-translational modifications (PTMs) can play a critical role in breaking self-tolerance. nih.gov Therefore, synthesizing modified versions of the SS-56 (55-64) peptide can be important for research. These modifications can be incorporated during or after SPPS. Examples of relevant modifications include:

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues.

Glycosylation: The attachment of sugar moieties. researchgate.net

Citrullination: The conversion of arginine to citrulline.

Oxidation: Modification of susceptible amino acids like methionine. researchgate.net

Studying T-cell and B-cell responses to these modified peptides can provide insights into the mechanisms of autoimmune disease initiation and progression. nih.gov

In Vitro Immunological Assays for Epitope Characterization

A variety of in vitro assays are used to characterize the immunological properties of the SS-56 (55-64) peptide, specifically its ability to be recognized by the immune system.

MHC-Peptide Binding Assays

For a peptide to elicit a T-cell response, it must first bind to a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC). MHC-peptide binding assays are used to directly measure the affinity and stability of this interaction. creative-biolabs.com

These assays typically involve incubating purified, soluble MHC molecules with the peptide of interest and a labeled reference peptide of known high affinity. nih.gov The ability of the test peptide to compete with the reference peptide for binding to the MHC molecule is measured. nih.govnih.gov The results are often expressed as the concentration of the test peptide required to inhibit 50% of the binding of the labeled reference peptide (IC50). nih.gov Lower IC50 values indicate higher binding affinity.

Assay Type Principle Output
Competition Assay Measures the ability of an unlabeled test peptide to inhibit the binding of a labeled (e.g., fluorescent or radioactive) probe peptide to purified MHC molecules. nih.govnih.govIC50 value, which is inversely proportional to binding affinity. nih.gov
Direct Binding Assay Measures the direct binding of a labeled test peptide to MHC molecules. nih.govDissociation constant (Kd), a direct measure of binding affinity.
MHC Stabilization Assay Measures the ability of a peptide to stabilize the MHC complex on the surface of cells that lack a peptide transporter (e.g., T2 cells).Increased surface expression of MHC molecules, detected by flow cytometry.

This table summarizes different types of MHC-peptide binding assays.

T-Cell Proliferation and Cytokine Secretion Assays

Once a peptide is presented by an MHC molecule, it can be recognized by a T-cell with a specific T-cell receptor (TCR). This recognition can lead to T-cell activation, resulting in proliferation and the secretion of cytokines.

T-Cell Proliferation Assays: These assays measure the expansion of antigen-specific T-cells in response to the SS-56 (55-64) peptide. A common method is the CFSE dilution assay . proimmune.com In this assay, T-cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity is halved. The proliferation of T-cells can be quantified by measuring the dilution of CFSE using flow cytometry. proimmune.com

Cytokine Secretion Assays: These assays measure the types and amounts of cytokines produced by T-cells upon stimulation with the peptide. Cytokines are crucial signaling molecules that orchestrate the immune response. A widely used method is the Enzyme-Linked Immunosorbent Assay (ELISA) , which can quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2, IL-4) in the supernatant of cultured T-cells. aai.org

ELISPOT and Intracellular Cytokine Staining

ELISPOT (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level. creative-diagnostics.comresearchgate.net It is particularly useful for identifying rare antigen-specific T-cells. creative-diagnostics.com The assay is performed in a plate coated with an antibody specific for the cytokine of interest. When T-cells are stimulated with the SS-56 (55-64) peptide and secrete the cytokine, it is captured by the antibody on the plate. A second, labeled antibody is then used to detect the captured cytokine, resulting in a colored spot for each cytokine-producing cell. researchgate.net

Intracellular Cytokine Staining (ICS): This technique combines the principles of antibody staining and flow cytometry to identify and phenotype cytokine-producing cells. researchgate.netcellcarta.com T-cells are stimulated with the peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines. Flow cytometry is then used to analyze the cells, allowing for the simultaneous determination of the cell type and the cytokines they are producing. cellcarta.com

Assay Measures Advantages Limitations
T-Cell Proliferation (CFSE) Cell division in response to antigen. proimmune.comQuantitative; can track multiple cell divisions. proimmune.comIndirect measure of T-cell function.
ELISA Bulk cytokine secretion into culture supernatant. aai.orgSimple; high-throughput.Does not provide single-cell information. immunospot.com
ELISPOT Frequency of cytokine-secreting cells. researchgate.netVery high sensitivity; single-cell resolution. creative-diagnostics.comresearchgate.netTypically measures a single cytokine per assay.
ICS Intracellular cytokine production and cell phenotype. cellcarta.comMultiparametric; provides phenotypic information. cellcarta.comLess sensitive than ELISPOT for rare cells. researchgate.net

This table compares key features of different in vitro immunological assays.

Structural Biology Techniques for Peptide-MHC-TCR Complexes.frontiersin.org

Understanding the three-dimensional structure of the SS-56 (55-64) peptide bound to an MHC molecule and recognized by a T-cell receptor (TCR) is crucial for a detailed understanding of the molecular basis of its autoantigenicity. X-ray crystallography is the primary technique used for this purpose.

The process involves producing and purifying the three components of the complex: the peptide, the soluble portion of the MHC molecule, and the soluble portion of the TCR. These components are then mixed together to form the ternary peptide-MHC-TCR complex, which is then crystallized. The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. embopress.org

Structural studies of autoimmune TCR-pMHC complexes have revealed that they can exhibit unconventional binding topologies compared to TCRs that recognize foreign antigens. emory.edunih.govnih.gov These structural insights can help to explain the cross-reactivity and low affinity that are often characteristic of autoimmune T-cell recognition. emory.edunih.gov

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray crystallography is a premier technique for determining atomic-resolution structures of peptides and proteins, provided they can be crystallized. frontiersin.orgnih.gov The process involves three primary stages: crystallization, X-ray diffraction data collection, and structure determination. nih.gov For peptides, crystallization can be challenging due to their inherent flexibility. americanpeptidesociety.orgcreative-biostructure.com Common methods include vapor diffusion (hanging or sitting drop) and microbatch crystallization. americanpeptidesociety.org Once suitable crystals are obtained (typically 0.2-1.0 mm), they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map and build an atomic model. nih.govcreative-biostructure.com While powerful, no specific X-ray crystallographic structures for the SS-56 (55-64) peptide have been deposited in public databases to date.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key alternative for determining the structure of peptides in solution, which can be more representative of their natural environment. nih.govnmims.edu This technique is particularly useful for molecules like peptides that may not crystallize readily or may adopt multiple conformations. nih.govnih.gov Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-space proximities between atoms (less than 5-6 Å apart), which provides the necessary constraints for calculating a three-dimensional structure. nmims.eduyoutube.com Though NMR is a standard method for peptide structural analysis, specific studies detailing the solution structure of the SS-56 (55-64) peptide are not currently available.

Cryo-Electron Microscopy (Cryo-EM).

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for visualizing large biomolecular assemblies in their near-native state. americanpeptidesociety.org The method involves flash-freezing samples in vitreous ice and imaging them with an electron microscope at cryogenic temperatures. americanpeptidesociety.orgformulationbio.com This avoids the need for crystallization, making it ideal for studying large, flexible, or heterogeneous complexes, such as a peptide bound to an MHC molecule and interacting with a T-cell receptor. nih.govcreative-biostructure.com

While Cryo-EM has transformed structural biology, it has limitations in resolving very small molecules or low-molecular-weight complexes on their own. americanpeptidesociety.org Therefore, it is best applied to studying the SS-56 (55-64) peptide when it is part of a larger assembly, for instance, in complex with the entire TRIM68 protein or its immunological interaction partners. nih.gov

Proteomic and Mass Spectrometry-Based Approaches for PTM Analysis and Epitope Mapping.

Mass spectrometry (MS) is a highly sensitive and versatile tool for analyzing peptides and proteins, offering insights into post-translational modifications (PTMs) and precise epitope identification. tandfonline.com

Post-Translational Modification (PTM) Analysis: PTMs are covalent modifications to proteins after their synthesis, which can significantly alter their function. biocompare.com MS-based proteomics is the primary method for detecting and characterizing PTMs, as it can identify a modification by its specific mass shift and pinpoint its exact location within the amino acid sequence. tandfonline.comresearchgate.net Common PTMs include phosphorylation, ubiquitination, and glycosylation. nih.gov The analysis typically involves digesting the protein into smaller peptides, followed by techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to sequence the peptides and identify any modified residues. acs.org While TRIM68 itself is an E3 ubiquitin ligase involved in protein ubiquitination, specific PTMs on its SS-56 (55-64) region have not been detailed in published research. wikipedia.orgnih.govebi.ac.uk

Epitope Mapping: Epitope mapping identifies the specific amino acid residues of an antigen that are recognized by an antibody or T-cell receptor. creative-proteomics.com Mass spectrometry offers several powerful approaches for this purpose. frontiersin.orgrockefeller.edu

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): This technique monitors the exchange of backbone amide hydrogens with deuterium from the solvent. rapidnovor.com Regions of a protein that are part of an interaction interface (the epitope) are protected from the solvent and will show reduced deuterium uptake compared to the unbound state. frontiersin.orgcreative-biolabs.com This differential labeling allows for the mapping of both linear and conformational epitopes with high sensitivity. rapidnovor.comacs.org

Cross-Linking Mass Spectrometry (XL-MS): This method uses chemical cross-linkers to covalently link interacting amino acids. After digestion, the linked peptides are identified by MS, providing direct evidence of proximity and helping to map the binding site. biostrand.ai

Proteolytic Footprinting: In this approach, the antigen is subjected to limited proteolysis in its bound and unbound states. The binding of an antibody or other protein can protect the epitope from being cleaved by the protease. The resulting peptide fragments are then analyzed by MS to identify the protected regions. frontiersin.org

These MS-based methods are crucial for confirming and precisely defining epitopes like SS-56 (55-64) on the TRIM68 antigen. creative-proteomics.com

Technique Principle Application to SS-56 (55-64) Key Advantages
PTM Analysis (MS) Detects mass shifts in peptides corresponding to covalent modifications. tandfonline.comIdentification of potential modifications like phosphorylation or ubiquitination on the peptide or TRIM68 protein.High sensitivity; provides site-specific information. tandfonline.com
HDX-MS Measures differential deuterium uptake in the protein backbone upon binding. rapidnovor.comMapping the interaction interface of SS-56 (55-64) with MHC molecules or T-cell receptors.Maps conformational epitopes; reflects solution dynamics. rapidnovor.comcreative-biolabs.com
XL-MS Covalently links nearby amino acids to identify interaction sites. biostrand.aiProvides direct distance constraints for the SS-56 (55-64) binding interface.Applicable to both linear and discontinuous epitopes. biostrand.ai
Proteolytic Footprinting Identifies regions protected from protease digestion upon binding. frontiersin.orgDefines the boundaries of the SS-56 (55-64) epitope when bound to its receptor.Relatively straightforward; complements other methods.

Computational Modeling and Bioinformatics for Prediction of Epitope Binding and Protein-Protein Interactions.

Computational approaches are indispensable for predicting and analyzing the interactions of the SS-56 (55-64) peptide at a molecular level.

Molecular Dynamics Simulations and Docking Studies.

Peptide-protein docking is a computational technique used to predict the bound conformation of a peptide to a protein receptor. americanpeptidesociety.org Algorithms for docking can be used to model the interaction of the SS-56 (55-64) peptide within the binding groove of its MHC molecule. nih.govplos.org Recent advances, such as the use of AlphaFold-Multimer, have significantly improved the accuracy of predicting peptide-protein complex structures. frontiersin.org These models can guide further experimental work by highlighting putative key residues involved in the interaction.

Machine Learning Approaches for Epitope Prediction.

Machine learning (ML) has become a powerful tool for predicting T-cell epitopes from protein sequences, reducing the time and cost associated with experimental screening. nih.gov These algorithms are trained on large datasets of known binding and non-binding peptides to learn the sequence patterns or physicochemical properties associated with MHC binding and T-cell recognition. nih.govfrontiersin.org

Modern ML-based tools can be categorized as:

Sequence-based methods: These algorithms, which include Support Vector Machines (SVMs) and Artificial Neural Networks (ANNs), predict epitopes based solely on the amino acid sequence. nih.govnih.gov

Structure-based methods: These approaches incorporate 3D structural information of the MHC molecule to improve prediction accuracy.

Recently developed deep learning tools, such as MUNIS, have shown unprecedented accuracy in predicting CD8+ T-cell epitopes by integrating vast datasets of HLA ligands. ragoninstitute.org Such tools could be applied to the full sequence of TRIM68 to predict this and other potential T-cell epitopes, complementing and guiding experimental validation. frontiersin.orgmdpi.com

Computational Method Description Specific Application
Molecular Dynamics (MD) Simulates the movements of atoms and molecules over time. ox.ac.ukAnalyzing the stability and dynamics of the SS-56 (55-64)-MHC complex. nih.govnih.gov
Peptide-Protein Docking Predicts the preferred orientation and conformation of a peptide when bound to a receptor. americanpeptidesociety.orgModeling the 3D structure of the SS-56 (55-64) peptide in the MHC binding groove. nih.gov
Machine Learning (ML) Uses algorithms trained on experimental data to predict new epitopes. nih.govPredicting T-cell epitopes across the entire TRIM68 protein sequence. frontiersin.org

Theoretical Frameworks and Future Research Directions

Hypotheses on the Role of the SSA Protein SS-56 (55-64) Peptide in Initiating or Perpetuating Autoimmunity

The peptide SSA protein SS-56 (55-64) is a fragment of the Ro60 autoantigen, a key target of the immune system in autoimmune diseases such as Sjögren's syndrome (SS) and systemic lupus erythematosus (SLE). nih.gov The prevailing hypothesis is that an altered immune response to self-antigens like Ro60, and specifically to epitopes like SS-56 (55-64), is central to the initiation and perpetuation of autoimmunity. oup.com This process may be triggered by a combination of genetic predisposition and environmental factors. oup.com

One prominent theory is molecular mimicry, where the immune system mistakenly targets self-peptides that resemble peptides from foreign pathogens. It is hypothesized that an initial immune response to a viral or bacterial protein could lead to a cross-reactive response against the structurally similar SS-56 (55-64) peptide. This is supported by findings of cross-reactivity between autoantigens and tumor antigens, suggesting a link between anti-cancer cellular immune responses and autoimmunity. researchgate.net

Another hypothesis centers on the abnormal presentation of self-antigens. In healthy individuals, self-peptides are typically presented to T cells in a manner that induces tolerance. nih.gov However, in autoimmune-prone individuals, factors such as inflammation or cell death can lead to an overabundance of autoantigens or their presentation by activated antigen-presenting cells (APCs), breaking this tolerance. oup.comnih.gov The Ro60 antigen can be upregulated by stimuli like type I interferons, which are often elevated in autoimmune conditions. nih.govmdpi.com This increased expression could lead to enhanced processing and presentation of peptides like SS-56 (55-64), driving the activation of autoreactive T and B cells.

Once initiated, the autoimmune response can be perpetuated and amplified through a process called epitope spreading. routsias-lab.gr The initial response to a single epitope, such as SS-56 (55-64), can lead to tissue damage, exposing other previously hidden epitopes on the Ro60 protein and other cellular components. This diversification of the autoimmune response contributes to the chronic and systemic nature of diseases like SS and SLE. oup.comroutsias-lab.gr

Structural and Conformational Determinants of Immunogenicity and Antigenicity of the Peptide

The ability of the SSA protein SS-56 (55-64) peptide to elicit an immune response (immunogenicity) and be recognized by immune components (antigenicity) is intrinsically linked to its structure and conformation. nih.govoncohemakey.com Peptides can exist as linear epitopes, which are defined by their amino acid sequence, or as conformational epitopes, which depend on the three-dimensional folding of the protein. oncohemakey.com While T cells typically recognize linear epitopes presented by major histocompatibility complex (MHC) molecules, B cells can recognize both linear and conformational epitopes on intact antigens. nih.govoncohemakey.com

The immunogenicity of a peptide is influenced by several factors:

Primary Amino Acid Sequence: The specific sequence of amino acids in the SS-56 (55-64) peptide determines its ability to bind to MHC molecules and be recognized by T cell receptors (TCRs). nih.gov

MHC Binding: For a T cell response to be initiated, the peptide must bind with sufficient affinity to an MHC molecule on an antigen-presenting cell. nih.gov The vast polymorphism of human MHC genes means that a particular peptide will be immunogenic only in individuals with the appropriate MHC alleles. nih.gov

T Cell Receptor (TCR) Recognition: The peptide-MHC complex must then be recognized by a specific TCR on a T cell to trigger an immune response. nih.gov

The conformation of the parent Ro60 protein and the SS-56 (55-64) peptide itself also plays a crucial role. The accessibility of the epitope within the folded protein can determine whether it is recognized by antibodies. nih.gov Some epitopes may only become exposed when the protein is unfolded or denatured. oncohemakey.com Furthermore, the flexibility and dynamics of the peptide can influence its interaction with MHC molecules and TCRs.

Implications of Peptide Conformation and Dynamics in Immune Tolerance and Breakdown

The immune system normally maintains a state of tolerance to self-antigens, preventing autoimmune reactions. This tolerance is established through processes that eliminate or inactivate self-reactive T and B cells. The conformation and dynamics of self-peptides like SSA protein SS-56 (55-64) are critical in this process.

Under normal physiological conditions, self-peptides are presented by non-professional APCs or in the absence of inflammatory signals, leading to T cell tolerance. nih.gov The specific conformation of the peptide-MHC complex is a key determinant in this process. Changes in peptide conformation, perhaps due to post-translational modifications or environmental factors, could alter its interaction with the TCR, potentially leading to the activation of previously tolerant T cells.

The breakdown of immune tolerance can occur when there is a failure to discriminate between "self" and "non-self." oup.com If the SS-56 (55-64) peptide adopts a conformation that mimics a foreign antigen (molecular mimicry), it could trigger an autoimmune response. routsias-lab.gr Additionally, inflammation and tissue damage can lead to the release and modification of self-antigens, creating neo-antigens that the immune system no longer recognizes as self. frontiersin.org The dynamic nature of protein folding means that a variety of peptide conformations could be generated and presented to the immune system, increasing the chances of breaking tolerance.

Advanced Approaches for Modulating Peptide-Specific Immune Responses at a Molecular Level

Given the central role of peptides like SSA protein SS-56 (55-64) in autoimmunity, significant research is focused on developing strategies to modulate the immune response at a molecular level.

One approach is peptide-based immunotherapy , which aims to re-establish tolerance to the specific autoantigenic peptide. This can involve administering the peptide in a way that induces a regulatory or suppressive immune response rather than an inflammatory one. nih.gov Studies have shown that both B cells and granulocytes can be modified by peptide administration to become suppressive. nih.gov

Another strategy involves modifying the peptide itself . By altering key amino acid residues, it's possible to create a peptide that still binds to the MHC molecule but engages the TCR in a way that leads to T cell anergy (inactivation) or the induction of regulatory T cells (Tregs). nih.govnih.gov Deleting T cell-recognized regions or mutating residues involved in self-assembly can also diminish immunogenicity. nih.govnih.gov

Blocking MHC-peptide or TCR-peptide interactions is another avenue of exploration. This could be achieved using small molecules or monoclonal antibodies that specifically interfere with the binding of the SS-56 (55-64) peptide to the relevant MHC molecule or its recognition by autoreactive TCRs.

Advanced delivery systems are also being investigated to enhance the efficacy of peptide-based therapies. For example, encapsulating the peptide in nanoparticles or conjugating it to other molecules can improve its stability and target it to specific immune cells, thereby promoting a tolerogenic outcome. acs.org

Broader Significance in Understanding Antigen Presentation, Epitope Spreading, and Immunodominance in Complex Biological Systems

The study of the SSA protein SS-56 (55-64) peptide provides valuable insights into fundamental immunological processes that are relevant beyond the context of Sjögren's syndrome and SLE.

Antigen Presentation: Research on how this peptide is processed and presented by APCs helps to elucidate the rules governing MHC class I and class II antigen presentation pathways. nih.gov Understanding the factors that determine whether a peptide is presented in a tolerogenic or immunogenic context is crucial for designing effective vaccines and immunotherapies for a wide range of diseases. nih.govfrontiersin.org

Epitope Spreading: The phenomenon of epitope spreading, where the immune response diversifies from an initial dominant epitope to other epitopes on the same or different proteins, is a hallmark of many chronic autoimmune and infectious diseases. routsias-lab.gr Studying the progression from a response against SS-56 (55-64) to a broader autoantibody profile can provide a model for how this process occurs and how it might be interrupted. routsias-lab.gr

Immunodominance: In any immune response, certain epitopes are more immunogenic than others, a phenomenon known as immunodominance. oncohemakey.comscielo.br The SS-56 (55-64) peptide appears to be an immunodominant epitope of the Ro60 protein. nih.gov Investigating the structural and host-related factors that contribute to its immunodominance can help in the prediction of T cell epitopes for vaccine design and in understanding why the immune system focuses on particular targets. nih.govbiorxiv.org Neutralizing a single immunodominant epitope has been shown to ameliorate severe immunopathology in some disease models. scielo.br

Q & A

Q. What frameworks support the integration of SS-56 into existing autoimmune diagnostic panels?

  • Answer :
  • Conduct ROC analysis to compare SS-56’s sensitivity/specificity against SSA/SSB.
  • Use additive models to test if SS-56 improves diagnostic accuracy (e.g., net reclassification index) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.